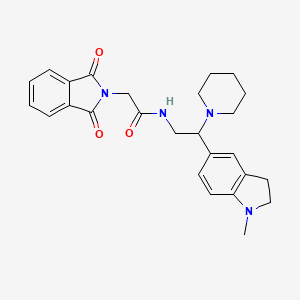

2-(1,3-dioxoisoindolin-2-yl)-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)acetamide

Descripción

This compound is a structurally complex acetamide derivative featuring a 1,3-dioxoisoindolin-2-yl moiety linked to a substituted ethylamine backbone containing 1-methylindolin-5-yl and piperidin-1-yl groups. For instance, compounds like 2-(2-((1,3-dioxoisoindolin-2-yl)amino)-4-oxo-4,5-dihydrothiazol-5-yl)-N-(4-nitrophenyl)acetamide (1.7) are synthesized via refluxing with glacial acetic acid and N-arylmaleimides .

Propiedades

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N4O3/c1-28-14-11-19-15-18(9-10-22(19)28)23(29-12-5-2-6-13-29)16-27-24(31)17-30-25(32)20-7-3-4-8-21(20)26(30)33/h3-4,7-10,15,23H,2,5-6,11-14,16-17H2,1H3,(H,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHJNZCIRNRPAJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)CN3C(=O)C4=CC=CC=C4C3=O)N5CCCCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogs with 1,3-Dioxoisoindolin-2-yl Moieties

Compounds such as 2-(2-((1,3-dioxoisoindolin-2-yl)amino)-4-oxo-4,5-dihydrothiazol-5-yl)-N-(4-nitrophenyl)acetamide (1.7) () share the 1,3-dioxoisoindolin-2-yl group but differ in their substituents. The target compound replaces the thiazolone and nitrophenyl groups with a piperidine-ethyl-indoline scaffold, likely altering solubility, bioavailability, and target specificity. Synthesis routes for these analogs involve condensation reactions under reflux conditions, suggesting that the target compound may require similar thermal activation or acid catalysis .

Chloroacetamide Derivatives in Agrochemicals

lists pesticidal chloroacetamides (e.g., alachlor, pretilachlor) with structural variations in their aromatic and alkyl substituents. Unlike the target compound, these agrochemicals feature chloro substituents and simpler alkyl/aryl groups (e.g., 2,6-diethylphenyl or methoxymethyl). Their primary use as herbicides contrasts with the hypothesized pharmaceutical applications of the target compound, underscoring how functional group modifications dictate biological activity .

Crystallographic Analysis Tools

The SHELX program suite () is widely employed for small-molecule crystallography, including acetamide derivatives.

Data Table: Key Structural and Functional Comparisons

Research Findings and Gaps

- Bioactivity: No direct pharmacological data are available for the target compound. However, its structural motifs (e.g., piperidine, indoline) are associated with kinase inhibition or receptor modulation in literature outside the provided evidence.

- Crystallography : SHELX-based refinement () could resolve conformational details, but experimental crystallographic data for the target compound are absent in the provided materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.